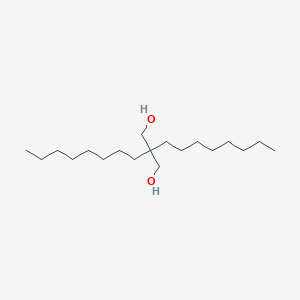

2,2-Dioctylpropane-1,3-diol

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dioctylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNQEAEXIXGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447421 | |

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-09-1 | |

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,2-Dioctylpropane-1,3-diol

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dioctylpropane-1,3-diol

Introduction

2,2-Dioctylpropane-1,3-diol is a dihydric alcohol characterized by a central quaternary carbon atom substituted with two n-octyl groups and two hydroxymethyl groups. This neopentyl-like core structure imparts significant thermal and chemical stability. While direct experimental data for 2,2-dioctylpropane-1,3-diol is not extensively available in public literature, its physicochemical properties can be reliably predicted by examining its lower homolog, 2,2-dibutylpropane-1,3-diol, and applying established principles of organic chemistry. This guide provides a comprehensive overview of the predicted properties of 2,2-dioctylpropane-1,3-diol, its plausible synthesis, methodologies for its characterization, and its potential applications for researchers, scientists, and drug development professionals. The insights are grounded in the well-documented characteristics of analogous 2,2-dialkyl-1,3-propanediols.[1][2]

Core Physicochemical Properties: A Comparative Analysis

The defining feature of 2,2-dioctylpropane-1,3-diol is its long alkyl chains, which are expected to significantly influence its physical properties compared to its dibutyl analog. The increased molecular weight and surface area will lead to stronger van der Waals forces, resulting in higher melting and boiling points. Furthermore, the pronounced hydrophobic character of the octyl groups will decrease its solubility in polar solvents like water while enhancing its solubility in nonpolar organic solvents.

Below is a table summarizing the known properties of 2,2-dibutylpropane-1,3-diol and the predicted properties for 2,2-dioctylpropane-1,3-diol.

| Property | 2,2-Dibutylpropane-1,3-diol (Known) | 2,2-Dioctylpropane-1,3-diol (Predicted) | Source(s) |

| CAS Number | 24765-57-9 | Not Assigned | [1][3][4] |

| Molecular Formula | C₁₁H₂₄O₂ | C₁₉H₄₀O₂ | [1][3][4] |

| Molecular Weight | 188.31 g/mol | 300.53 g/mol | [1][3][4] |

| IUPAC Name | 2,2-dibutylpropane-1,3-diol | 2,2-dioctylpropane-1,3-diol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | White to off-white waxy solid | [1] |

| Melting Point | 41-43 °C | Significantly higher, likely in the range of 60-80 °C | [1][4][5] |

| Boiling Point | 125-130 °C at 1 mmHg | Substantially higher; requires high vacuum for distillation | [4] |

| Solubility | Limited solubility in water, good solubility in organic solvents | Insoluble in water; high solubility in nonpolar organic solvents (e.g., hexanes, toluene) | [1][5] |

| Flash Point | 113 °C (closed cup) | >150 °C | [1] |

Predicted Spectroscopic Data

While experimental spectra for 2,2-dioctylpropane-1,3-diol are not available, its key spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would show a characteristic singlet for the four protons of the two -CH₂OH groups, a broad singlet for the two hydroxyl protons, and a series of multiplets for the protons of the two octyl chains, with a terminal triplet for the methyl groups.

-

¹³C NMR: The spectrum would display a signal for the quaternary carbon, a signal for the -CH₂OH carbons, and a set of signals corresponding to the eight unique carbons of the octyl chains.

-

IR Spectroscopy: The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Strong C-H stretching bands would be observed around 2850-2960 cm⁻¹.[6]

Synthesis of 2,2-Dioctylpropane-1,3-diol

A plausible and efficient synthesis of 2,2-dioctylpropane-1,3-diol can be achieved via a two-step process analogous to the synthesis of other 2,2-dialkyl-1,3-propanediols.[7][8] This involves an aldol condensation followed by a reduction step.

-

Step 1: Aldol Condensation: 2-Octyl-decanal is reacted with formaldehyde in the presence of a base catalyst (e.g., a tertiary amine or an alkali metal hydroxide) to form the intermediate, 2,2-dioctyl-3-hydroxypropanal.

-

Step 2: Reduction: The intermediate aldehyde is then reduced to the diol. This can be accomplished either by catalytic hydrogenation (e.g., using Raney nickel or a copper chromite catalyst under hydrogen pressure) or through a crossed Cannizzaro reaction with excess formaldehyde.[8]

Caption: Plausible synthetic routes to 2,2-dioctylpropane-1,3-diol.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, the following experimental protocols are recommended.

Melting Point Determination

The melting point provides a crucial indication of purity.

-

Sample Preparation: A small amount of the crystalline 2,2-dioctylpropane-1,3-diol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

Caption: Workflow for melting point determination.

Solubility Assessment

A qualitative assessment of solubility is fundamental for handling and formulation.

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexanes).

-

Procedure: To 1 mL of each solvent in a separate test tube, add a small, pre-weighed amount (e.g., 10 mg) of 2,2-dioctylpropane-1,3-diol.

-

Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., 25 °C) for a set period.

-

Classification: The solubility is classified as:

-

Soluble: If the solid completely dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

Potential Applications in Research and Development

The unique structure of 2,2-dioctylpropane-1,3-diol suggests several areas of potential application.

-

Polymer Chemistry: As a diol, it can serve as a monomer in the synthesis of polyesters and polyurethanes. The long, flexible octyl chains would likely impart a low glass transition temperature and increased hydrophobicity to the resulting polymers, making them suitable for applications in flexible coatings, adhesives, and elastomers.[4]

-

Scaffold for Therapeutics: The stable neopentyl-like core can be used as a scaffold for the synthesis of novel therapeutic agents. The two primary hydroxyl groups provide convenient points for derivatization to explore new chemical space.[1][2]

-

Lubricants and Plasticizers: Ester derivatives of sterically hindered diols are known for their high thermal stability. Esters of 2,2-dioctylpropane-1,3-diol could be investigated as high-performance lubricants or as specialty plasticizers.[2]

Conclusion

While 2,2-dioctylpropane-1,3-diol remains a largely unexplored compound, its physicochemical properties can be confidently predicted based on established chemical principles and data from its lower-chain analog, 2,2-dibutylpropane-1,3-diol. Its highly aliphatic and sterically hindered structure suggests it is a waxy, high-boiling solid with poor water solubility but excellent solubility in nonpolar solvents. These characteristics make it a promising candidate for applications in polymer science, as a synthetic scaffold in medicinal chemistry, and in the development of specialty chemicals. The experimental protocols outlined in this guide provide a clear path for the synthesis and validation of its properties, paving the way for its potential use in various fields of research and development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications.

- PubChem. (n.d.). 2,2-Dibutylpropane-1,3-diol. National Center for Biotechnology Information.

- BenchChem. (n.d.). Application Notes and Protocols for 2,2-Dibutylpropane-1,3-diol in Coatings and Resins.

- BenchChem. (n.d.). An In-Depth Technical Guide to 2,2-Dibutylpropane-1,3-diol.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2,2-Dibutylpropane-1,3-diol: A Technical Guide.

- BenchChem. (n.d.). Comparison of spectroscopic data of 2,2-dibutylpropane-1,3-diol from different sources.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,2-Dibutylpropane-1,3-diol.

- BenchChem. (n.d.). Potential Derivatives of 2,2-dibutylpropane-1,3-diol: A Technical Guide for Researchers.

- Chemdad. (n.d.). 2,2-DI-N-BUTYL-1,3-PROPANEDIOL.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2-Dibutylpropane-1,3-diol | C11H24O2 | CID 4080430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,2-DI-N-BUTYL-1,3-PROPANEDIOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,2-dialkyl-1,3-propanediols

Introduction: The Significance of the Gem-Dialkyl Motif in 1,3-Propanediols

2,2-dialkyl-1,3-propanediols are a class of organic compounds characterized by a propane backbone with two hydroxyl groups at positions 1 and 3, and a sterically demanding gem-dialkyl substitution at the central carbon atom. The most prominent member of this family is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). This unique structural feature, the neopentyl backbone, imparts exceptional stability against thermal degradation, hydrolysis, and weathering to polymers and other materials derived from these diols.[1] Consequently, these compounds are indispensable building blocks in the synthesis of high-performance materials, including:

-

Polyester and Alkyd Resins: Used in powder coatings, coil coatings, and gel coats for the automotive, construction, and marine industries, providing excellent durability and resistance.[1]

-

Polyurethanes: Imparting flexibility and resilience to foams and elastomers.

-

Synthetic Lubricants: The branched structure leads to a low pour point and excellent thermal-oxidative stability, making them ideal for high-temperature applications.[1]

-

Plasticizers: Enhancing the flexibility and durability of various polymers.

The global demand for these specialized diols, particularly NPG, underscores the importance of efficient, scalable, and economically viable synthetic methodologies. This guide provides a comprehensive overview of the principal synthesis routes, detailing the underlying chemical principles, providing field-proven experimental protocols, and offering a comparative analysis to inform researchers and process chemists in their selection and optimization of these critical manufacturing processes.

I. The Dominant Industrial Pathway: Crossed Aldol Condensation and Reduction

The cornerstone of industrial production for 2,2-dialkyl-1,3-propanediols is a robust two-step sequence.[2][3] The process begins with a base-catalyzed crossed aldol condensation between an aldehyde bearing at least two α-hydrogens and an excess of formaldehyde. This is followed by the reduction of the resulting intermediate, a 3-hydroxy-2,2-dialkylpropanal. Two primary reduction methods are employed commercially: the Cannizzaro reaction and catalytic hydrogenation.

Step 1: The Crossed Aldol Condensation

The initial carbon-carbon bond-forming step involves the reaction of an aldehyde (R¹R²CH-CHO) with two equivalents of formaldehyde.[4] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the starting aldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group, yielding the 3-hydroxy-2,2-dialkylpropanal intermediate.

Mechanism Insight: The choice of base is critical. Strong bases like sodium hydroxide can promote not only the desired aldol addition but also a competing Cannizzaro reaction of formaldehyde, reducing efficiency.[5] For this reason, tertiary amines like triethylamine are often preferred in the hydrogenation route, as they are sufficiently basic to catalyze the aldol reaction but do not promote the Cannizzaro reaction, leading to higher selectivity for the hydroxyaldehyde intermediate.[5] Furthermore, to prevent the self-condensation of the starting aldehyde, it is often added slowly to a mixture of formaldehyde and the base catalyst.[6] In recent years, phase-transfer catalysis (PTC) has emerged as a powerful tool to enhance reaction rates and yields, especially for less water-soluble aldehydes. The PTC, often a quaternary ammonium salt, facilitates the transport of the enolate from the organic phase to the aqueous phase where the formaldehyde resides, accelerating the reaction under milder conditions and simplifying product separation.[7][8]

Figure 1: General workflow for the crossed aldol condensation step.

Step 2, Route A: The Crossed Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[5] In the synthesis of 2,2-dialkyl-1,3-propanediols, a crossed Cannizzaro reaction is employed. The 3-hydroxy-2,2-dialkylpropanal intermediate, which lacks α-hydrogens, is treated with an additional equivalent of formaldehyde in the presence of a strong base like sodium hydroxide.[9]

Mechanism Insight: Formaldehyde is significantly more reactive (more electrophilic) than the sterically hindered hydroxyaldehyde intermediate. Therefore, the hydroxide ion preferentially attacks the formaldehyde carbonyl, which then serves as a hydride donor to reduce the 3-hydroxy-2,2-dialkylpropanal to the final 1,3-propanediol. Formaldehyde itself is oxidized to formic acid, which is immediately neutralized by the basic conditions to form a formate salt (e.g., sodium formate).[9]

Trustworthiness of the Protocol: A major drawback of this route is the stoichiometric formation of a formate salt byproduct, which has low commercial value and presents a waste disposal challenge. For every mole of diol produced, one mole of formate salt is generated, which negatively impacts the atom economy of the process.[5][10] However, the reaction conditions are typically mild, and the process can lead to high-purity products after purification.

This protocol is adapted from established industrial processes for analogous compounds.[11]

-

Reactor Charging: A reactor equipped with a stirrer, condenser, and addition funnels is charged with 2-ethylhexanal (1.0 eq) and a 37-45% aqueous formaldehyde solution (approx. 2.5 eq).

-

Catalysis and Reaction: A phase-transfer catalyst, such as tricaprylmethylammonium chloride (Aliquat 336), is added (5-10% by weight of the formaldehyde solution). The mixture is heated to 60-70°C.

-

Base Addition: A concentrated aqueous solution of sodium hydroxide (approx. 1.2 eq) is added dropwise over 1.5-2.5 hours, maintaining the reaction temperature.

-

Digestion: After the addition is complete, the mixture is stirred for an additional 45-90 minutes at the same temperature to ensure complete reaction.

-

Work-up and Neutralization: The mixture is cooled to room temperature. An acid, such as sulfuric acid, is added to neutralize the excess sodium hydroxide.

-

Phase Separation: The reaction mixture separates into two phases. The lower aqueous phase, containing sodium formate and the neutralized base, is drained off.

-

Washing: The upper organic phase is washed one or two times with water to remove residual salts and impurities.

-

Purification: The organic phase is subjected to vacuum distillation to yield pure 2-n-butyl-2-ethyl-1,3-propanediol. A typical yield for this process is in the range of 91-93%.[11]

Step 2, Route B: Catalytic Hydrogenation

Catalytic hydrogenation is the more modern and environmentally preferred method for reducing the 3-hydroxy-2,2-dialkylpropanal intermediate.[10] This process avoids the formation of salt byproducts and offers higher atom economy. The reaction involves the reduction of the aldehyde group with molecular hydrogen in the presence of a heterogeneous catalyst.

Expertise in Catalyst Selection: The choice of catalyst is paramount for achieving high conversion and selectivity.

-

Copper-based catalysts: Copper chromite (Adkins catalyst) and other promoted copper catalysts (e.g., with manganese, barium, or zinc) are widely used industrially.[10][12] They are highly effective for aldehyde hydrogenation and are less prone to causing hydrogenolysis (cleavage of C-C or C-O bonds) compared to more aggressive catalysts.[13] Copper catalysts operate efficiently at moderate temperatures (120-220°C) and pressures (2-10 MPa).[10] However, chromium-containing catalysts are facing increasing environmental scrutiny due to the toxicity of chromium compounds.[12]

-

Nickel-based catalysts: Raney nickel is another common choice, particularly in slurry-phase reactions. It is highly active but can sometimes lead to side reactions if not carefully controlled.[10]

-

Noble Metal Catalysts: Ruthenium (Ru) and Platinum (Pt) supported on materials like alumina (Al₂O₃) or carbon have demonstrated excellent performance, often with over 99% selectivity to the desired diol under optimized conditions.[1][10] Ru/Al₂O₃, for instance, has shown high activity and selectivity at temperatures around 120°C and pressures of ~5.5 MPa.[10] These catalysts are often more expensive initially but can offer high turnover numbers and long lifetimes.

This protocol provides a general laboratory-scale procedure for the hydrogenation step.[14]

-

Catalyst Preparation/Activation: The chosen catalyst (e.g., 5% Ru/Al₂O₃ or a commercial copper chromite) is loaded into a high-pressure autoclave. If required, the catalyst is activated in situ according to the manufacturer's specifications, typically by reduction under a hydrogen flow at elevated temperature.

-

Reactor Charging: The crude or purified hydroxypivaldehyde (HPA) intermediate (1.0 eq), often dissolved in a solvent such as water, a lower aliphatic alcohol (e.g., isopropanol), or a mixture, is charged into the autoclave.[10]

-

Inerting and Pressurization: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen. Subsequently, the reactor is pressurized with hydrogen to the target pressure (e.g., 4-8 MPa).[11][14]

-

Reaction: The mixture is heated to the desired temperature (e.g., 100-150°C) with vigorous stirring. The reaction progress is monitored by the uptake of hydrogen (pressure drop). The reaction is considered complete when hydrogen consumption ceases.[14]

-

Cooling and Depressurization: The autoclave is cooled to room temperature. The excess hydrogen pressure is carefully vented in a fume hood.

-

Product Recovery: The reaction mixture is recovered from the reactor. The heterogeneous catalyst is removed by filtration.

-

Purification: The filtrate, containing the crude NPG, is purified. This typically involves an initial distillation to remove the solvent and low-boiling impurities, followed by a final vacuum distillation or crystallization to obtain high-purity NPG.[14] High conversions (>99%) and selectivities (>99%) are achievable with this method.[10][11]

Figure 2: Comparative workflow of the two primary reduction routes.

II. Malonic Ester Synthesis: A Versatile Laboratory-Scale Route

For laboratory-scale synthesis and the creation of structurally diverse 2,2-dialkyl-1,3-propanediols, the malonic ester synthesis offers a classic and reliable alternative to the aldol-based industrial process. This route involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by reduction of the ester groups to the corresponding diol.

Mechanism Insight: The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by both carbonyl groups. This allows for deprotonation with a moderately strong base, typically sodium ethoxide (NaOEt) in ethanol. The enolate then acts as a potent nucleophile in an Sɴ2 reaction with a primary or secondary alkyl halide. The process can be repeated with a second, different alkyl halide to create unsymmetrically substituted malonates. The final step is the reduction of the two ester functionalities to primary alcohols, most commonly achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[15]

Experimental Protocol: Synthesis of 2,2-Dibutyl-1,3-propanediol via Malonic Ester Synthesis

This protocol is a representative procedure for this synthetic pathway.[13]

Step 1: Synthesis of Diethyl 2,2-Dibutylmalonate

-

Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), sodium metal (2.1 eq) is dissolved in absolute ethanol to generate sodium ethoxide in situ.

-

First Alkylation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution. After stirring, 1-bromobutane (1.05 eq) is added, and the mixture is heated to reflux for 2-4 hours until the first alkylation is complete.

-

Second Alkylation: The reaction is cooled, and a second portion of sodium ethoxide (prepared separately, 1.05 eq) is added, followed by a second portion of 1-bromobutane (1.05 eq). The mixture is again heated to reflux for several hours to drive the second alkylation to completion.

-

Work-up: After cooling, the ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude diethyl 2,2-dibutylmalonate is purified by vacuum distillation.

Step 2: Reduction to 2,2-Dibutyl-1,3-propanediol

-

Reactor Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with a suspension of lithium aluminum hydride (LAH, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF). The suspension is cooled in an ice bath.

-

Addition of Diester: A solution of the purified diethyl 2,2-dibutylmalonate (1.0 eq) in anhydrous THF is added dropwise from an addition funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature overnight.

-

Quenching (Caution: Exothermic): The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 1 M aqueous solution of hydrochloric acid until the grey precipitate dissolves and the solution becomes clear.

-

Work-up: The product is extracted from the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 2,2-dibutyl-1,3-propanediol can be purified by vacuum distillation or recrystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Properties of Copper Chromite Catalysts in Hydrogenation Reactions | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. US20070112220A1 - Hydroformylation of butenes comprising isobutylene - Google Patents [patents.google.com]

- 10. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dalalinstitute.com [dalalinstitute.com]

2,2-Dioctylpropane-1,3-diol thermal and chemical stability

An In-depth Technical Guide on the Thermal and Chemical Stability of 2,2-Dioctylpropane-1,3-diol

Introduction

2,2-Dioctylpropane-1,3-diol is a member of the 2,2-disubstituted-1,3-propanediol family, characterized by a neopentyl-like core structure. This structural motif, featuring a quaternary carbon at the C2 position, is renowned for imparting exceptional stability to molecules.[1] The gem-dialkyl substitution provides significant steric hindrance, which protects adjacent functional groups, such as ester linkages formed from the diol, from hydrolytic and chemical attack.[1] Furthermore, the absence of β-hydrogens in the neopentyl structure contributes to its high thermal and oxidative stability.[1] This guide provides a comprehensive overview of the anticipated thermal and chemical stability of 2,2-dioctylpropane-1,3-diol, outlines standard methodologies for its evaluation, and discusses potential degradation pathways.

Foundational Concepts: Understanding Stability

The stability of a chemical compound is a critical parameter, particularly in the context of drug development and materials science, where it dictates storage conditions, shelf-life, and performance under various environmental stresses. For a diol like 2,2-dioctylpropane-1,3-diol, stability is primarily assessed in two domains:

-

Thermal Stability: The ability of the molecule to resist decomposition at elevated temperatures. This is crucial for applications involving high-temperature processing or use.

-

Chemical Stability: The resistance of the molecule to degradation when exposed to various chemical environments, including acidic, basic, oxidative, and photolytic conditions.

The unique molecular architecture of 2,2-dioctylpropane-1,3-diol, with its bulky octyl groups, is expected to confer a high degree of both thermal and chemical stability, making it an attractive candidate for applications demanding robust performance.

Part 1: Thermal Stability Assessment

The thermal stability of 2,2-dioctylpropane-1,3-diol can be rigorously evaluated using a suite of thermoanalytical techniques. The most common and informative of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Quantitative Data Summary (Based on Neopentyl Glycol as a Proxy)

The following table summarizes the thermal properties of neopentyl glycol (NPG), which serves as a reference for estimating the thermal stability of 2,2-dioctylpropane-1,3-diol. The larger octyl groups in the target molecule are expected to increase van der Waals forces, likely resulting in a higher melting and boiling point, and may alter the thermal decomposition profile.[2]

| Property | Value (Neopentyl Glycol) |

| Melting Point | 129.13 °C |

| Boiling Point | 208 °C |

| Onset of Thermal Degradation (TGA) | ~135°C[2] |

| Maximum Thermal Decomposition Temperature (Tmax) | 159.72°C[2] |

| Termination of Thermal Degradation (TGA) | ~195°C[2] |

Experimental Protocols for Thermal Stability Analysis

Objective: To determine the temperature at which 2,2-dioctylpropane-1,3-diol undergoes weight loss due to decomposition and to quantify this loss.[2]

Methodology:

-

A small, precisely weighed sample of the compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina or platinum).[2]

-

The sample is loaded into the TGA instrument.[2]

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).[2]

-

An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation.[2]

-

The microbalance continuously records the sample's weight as a function of temperature.[2]

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the maximum decomposition temperature (from the derivative of the TGA curve, DTG) are determined.[2]

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow associated with these events.[3]

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).[2]

-

An empty, sealed pan is used as a reference.[2]

-

Both the sample and reference pans are placed in the DSC cell.[2]

-

The temperature of the cell is programmed to increase at a linear rate (e.g., 10 °C/min).[2]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[3]

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) as a function of temperature.[2]

Visualization of Thermal Analysis Workflow

Caption: Potential Thermal Decomposition Pathway.

Part 2: Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods. [4]These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing. [5]

Forced Degradation Protocol

Objective: To investigate the degradation of 2,2-dioctylpropane-1,3-diol under various stress conditions (acidic, basic, oxidative, and photolytic) and to identify the resulting degradants.

Methodology: A stock solution of 2,2-dioctylpropane-1,3-diol in a suitable solvent (e.g., methanol or acetonitrile) is prepared. Aliquots of this solution are then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Treat the sample solution with 0.1 N to 1 N hydrochloric acid.

-

Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the sample solution with 0.1 N to 1 N sodium hydroxide.

-

Incubate under similar conditions as acidic hydrolysis.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Incubate at room temperature for a specified period.

-

-

Photolytic Degradation:

-

Expose the sample solution (and a dark control) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [6][7] * The sample should be in a chemically inert, transparent container. [7] Analysis:

-

-

All stressed samples, along with an unstressed control, are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

The percentage of degradation is calculated, and any significant degradation products are characterized.

Expected Chemical Stability

Given the neopentyl structure, 2,2-dioctylpropane-1,3-diol is anticipated to exhibit high resistance to hydrolytic and oxidative degradation. [1][8]The bulky octyl groups further enhance the steric shielding of the hydroxyl groups.

-

Hydrolytic Stability: The gem-dialkyl structure is known to protect adjacent ester linkages from hydrolysis, suggesting that the diol itself will be stable under mild acidic and basic conditions. [1]* Oxidative Stability: Neopentyl glycols are generally resistant to oxidation. [9]* Photostability: Similar to neopentyl glycol, 2,2-dioctylpropane-1,3-diol is not expected to contain chromophores that absorb at wavelengths greater than 290 nm and is therefore unlikely to be susceptible to direct photolysis by sunlight.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data for 2,2-dioctylpropane-1,3-diol is limited, a comprehensive understanding of its thermal and chemical stability can be inferred from the well-characterized behavior of its structural analogues, particularly neopentyl glycol. The inherent stability conferred by the 2,2-disubstituted propane-1,3-diol scaffold suggests that the dioctyl derivative will be a robust molecule, resistant to thermal, hydrolytic, and oxidative degradation. For definitive characterization, the experimental protocols outlined in this guide for TGA, DSC, and forced degradation studies provide a robust framework for a thorough stability assessment. The insights gained from such studies are critical for the successful application of 2,2-dioctylpropane-1,3-diol in the development of high-performance materials and pharmaceutical formulations.

References

-

Dou, B., et al. (2018, April 25). Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. Retrieved from [Link]

-

Ataman Kimya. NEOPENTYL GLYCOL. Retrieved from [Link]

-

ResearchGate. Summary of the identification of the thermal events of polyols, and the temperature at which they occurred. Retrieved from [Link]

-

ResearchGate. Thermogravimetric analysis: TGA (a,c) and DTG (b,d) curves of foams.... Retrieved from [Link]

-

MDPI. (2022, November 17). Bio-Based Viscoelastic Polyurethane Foams: Functional Behavior Across Application Temperatures. Retrieved from [Link]

-

Jiuan Chemical. Neopentyl Glycol Application: Exploring Its Versatility in Various Industries. Retrieved from [Link]

-

Wikipedia. Neopentyl glycol. Retrieved from [Link]

-

BioResources. (2017). Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue. Retrieved from [Link]

-

Gantrade. Neopentyl Glycol (NPG) for Synthetic Lubricants: Superior Stability. Retrieved from [Link]

-

Asian Publication Corporation. (2023, December 2). AJ C. Retrieved from [Link]

-

Gantrade. 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

RSC Publishing. (2024, December 18). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Retrieved from [Link]

-

RSC Publishing. (2024, December 18). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Retrieved from [Link]

-

Macromolecules. (2012). Semi-Crystalline Polyesters Based on a Novel Renewable Building Block. Retrieved from [Link]

-

Reddit. (2020, November 16). Double melting peak - differential scanning calorimetry. Retrieved from [Link]

- Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.

-

MDPI. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]

-

Wikipedia. Differential scanning calorimetry. Retrieved from [Link]

-

Journal of Physics. D, Applied Physics. (2002, February 21). Temperature-modulated differential scanning calorimetry as a specific heat spectroscopy. Retrieved from [Link]

-

Journal of Nanotechnology & Nanoscience. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

-

EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Wikipedia. 1,3-Propanediol. Retrieved from [Link]

-

Propellants, Explosives, Pyrotechnics. (2004). Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. Retrieved from [Link]

-

PubChem. 2,2-Dibutylpropane-1,3-diol. Retrieved from [Link]

-

PubChem. 2,2-Dicyclopentylpropane-1,3-diol. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]

-

International Journal of Pharmaceutics. (2002, August 21). The influence of formulation and manufacturing process on the photostability of tablets. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. q1scientific.com [q1scientific.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. nbinno.com [nbinno.com]

- 9. gantrade.com [gantrade.com]

An In-depth Technical Guide to the Solubility of 2,2-Dioctylpropane-1,3-diol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Dioctylpropane-1,3-diol in organic solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for the empirical determination of solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of long-chain diols for applications in formulation, synthesis, and materials science.

Introduction to 2,2-Dioctylpropane-1,3-diol

2,2-Dioctylpropane-1,3-diol is a dihydric alcohol with the chemical formula C₁₉H₄₀O₂. Its molecular structure is characterized by a central quaternary carbon atom to which two octyl chains and two hydroxymethyl groups are attached. This unique architecture, featuring a significant non-polar component combined with polar functional groups, imparts distinct physicochemical properties that govern its interaction with various solvents.

The long, hydrophobic octyl chains contribute to its lipophilicity, while the two primary hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, providing a degree of hydrophilicity. Understanding the balance between these opposing characteristics is paramount for predicting and manipulating its solubility, which is a critical parameter in drug formulation, polymer synthesis, and various other chemical processes.[1][2]

Physicochemical Properties

| Property | Predicted Value/Information | Source(s) |

| Molecular Formula | C₁₉H₄₀O₂ | - |

| Molecular Weight | 300.52 g/mol | - |

| IUPAC Name | 2,2-dioctylpropane-1,3-diol | PubChem |

| Appearance | Likely a waxy solid or viscous liquid at room temperature | - |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| XLogP3 | ~6.5 (Estimated) | - |

Note: The XLogP3 value is an estimation and suggests a high degree of lipophilicity.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The polarity of both the solute and the solvent is a key determinant of solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The two long octyl chains of 2,2-Dioctylpropane-1,3-diol will readily interact with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. They can interact with the dipole moments of the hydroxyl groups in the diol. Moderate solubility is anticipated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The hydroxyl groups of 2,2-Dioctylpropane-1,3-diol can engage in hydrogen bonding with these solvents. However, the large non-polar octyl chains will disrupt the hydrogen-bonding network of the solvent, which may limit solubility.[1]

Molecular Structure and Solubility

The neopentyl-like core of 2,2-Dioctylpropane-1,3-diol, with its central quaternary carbon, provides steric hindrance that can influence how the molecule packs in a crystal lattice and how it is solvated. The long, flexible octyl chains will also play a significant role in the overall conformational entropy of the molecule in solution.

Predicted Solubility Profile of 2,2-Dioctylpropane-1,3-diol

Based on the theoretical principles outlined above, a qualitative solubility profile for 2,2-Dioctylpropane-1,3-diol in various organic solvents can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long octyl chains will have strong van der Waals interactions with the aliphatic solvents. |

| Non-polar Aromatic | Toluene, Benzene, Xylene | High | Similar to aliphatic solvents, with potential for weak pi-stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | High to Moderate | These solvents have a slight polarity and can interact with the diol's hydroxyl groups, while also being good solvents for the alkyl chains. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are polar aprotic and can act as hydrogen bond acceptors for the diol's hydroxyl groups. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These are more polar than ethers, and the energetic cost of disrupting their dipole-dipole interactions may be significant. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones in terms of polarity and interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | While hydrogen bonding is possible, the large non-polar part of the molecule will disrupt the strong hydrogen-bonding network of the alcohols. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity of these solvents and their strong self-association will likely not be overcome by the interactions with the largely non-polar solute. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for obtaining accurate solubility values. The following protocol outlines a robust method for determining the equilibrium solubility of 2,2-Dioctylpropane-1,3-diol in various organic solvents.

Materials and Equipment

-

2,2-Dioctylpropane-1,3-diol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,2-Dioctylpropane-1,3-diol to several vials. The presence of undissolved solid is essential to ensure that the solution is saturated.[1]

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sampling and Filtration:

-

Stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.[1]

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.[1]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-RID or GC-FID) to determine the concentration of 2,2-Dioctylpropane-1,3-diol. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Computational Approaches to Solubility Prediction

In addition to theoretical predictions and experimental determination, computational methods can provide valuable insights into the solubility of organic compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical and machine learning methods to correlate the chemical structure of a molecule with its physical properties, including solubility.[3][4] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new compounds.

Thermodynamic Models

Physics-based methods can also be used to predict solubility by calculating the free energy of solvation.[5] These methods, while computationally more intensive, can provide a more fundamental understanding of the factors governing solubility. Several online tools and software packages are available for these types of predictions.[6]

Logical Relationship of Predictive Methods

Caption: Interrelation of methods for determining solubility.

Conclusion

While specific quantitative solubility data for 2,2-Dioctylpropane-1,3-diol is not widely available in the literature, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles, predictive modeling, and empirical testing. Its unique structure, combining significant non-polar character with polar hydroxyl groups, suggests a nuanced solubility profile with high solubility in non-polar solvents and limited solubility in highly polar solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for obtaining this critical information. The continued development of computational tools will further aid in the rapid and accurate prediction of solubility for novel compounds like 2,2-Dioctylpropane-1,3-diol, accelerating research and development in the pharmaceutical and materials science fields.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Unknown Source. (n.d.).

- BenchChem. (2025). A Comparative Guide to 2,2-Dibutylpropane-1,3-diol Based Polymers for Drug Delivery Applications.

- PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- PMC - NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ChemRxiv | Cambridge Open Engage. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- BenchChem. (n.d.). An In-Depth Technical Guide to 2,2-Dibutylpropane-1,3-diol.

- MIT Open Access Articles. (n.d.).

- BenchChem. (n.d.). A Comparative Analysis of 2,2-Dibutylpropane-1,3-diol Isomers for Researchers and Drug Development Professionals.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PMC - PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-propanediol 99 126-30-7.

- BenchChem. (2025). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol and its Analogs.

- PubChem. (n.d.). 2,2-Dimethylpropane-1,3-diol;2-ethylpropane-1,3-diol.

- The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2.

- PubChem. (n.d.). 2,2-Dipropyl-1,3-propanediol.

- Unknown Source. (2023). Solubility of Organic Compounds.

- Wikipedia. (n.d.). 1,3-Propanediol.

- PubMed. (n.d.). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway.

- PubChem. (n.d.). 2,2-Dibutylpropane-1,3-diol.

- ChemScene. (n.d.). 2-(Pyridin-3-yl)propane-1,3-diol.

- PubChem. (n.d.). 2-Isopentyl-2-isopropylpropane-1,3-diol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dioctylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dioctylpropane-1,3-diol is a sterically hindered diol with potential applications in polymer chemistry, lubricants, and as a scaffold in medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 2,2-Dioctylpropane-1,3-diol. Drawing upon established principles of spectroscopy and data from analogous structures, this document offers predicted spectral data, detailed interpretations, and field-proven insights into the experimental considerations for obtaining high-quality spectra.

Introduction: The Structural Significance of 2,2-Dioctylpropane-1,3-diol

2,2-Dioctylpropane-1,3-diol, with the chemical formula C₁₉H₄₀O₂, possesses a unique neopentyl-like core. This structure, featuring a quaternary carbon atom substituted with two octyl chains and two hydroxymethyl groups, imparts significant thermal and chemical stability. The long, non-polar octyl chains confer lipophilicity, while the two primary hydroxyl groups provide sites for further chemical modification, making it an intriguing building block in organic synthesis.

Accurate spectroscopic characterization is non-negotiable for confirming the identity and purity of synthesized 2,2-Dioctylpropane-1,3-diol. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2,2-Dioctylpropane-1,3-diol, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The symmetry of the 2,2-Dioctylpropane-1,3-diol molecule simplifies its ¹H NMR spectrum. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integrations.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Terminal methyl of octyl) | ~ 0.88 | Triplet | 6H |

| -CH₂- (Methylene chain of octyl) | ~ 1.26 | Multiplet | 24H |

| -CH₂- (α to quaternary carbon) | ~ 1.20 | Triplet | 4H |

| -CH₂OH (Hydroxymethyl) | ~ 3.34 | Singlet | 4H |

| -OH (Hydroxyl) | Variable | Singlet | 2H |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for non-polar compounds. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; a D₂O exchange experiment can be performed to confirm its assignment, as the hydroxyl protons will be replaced by deuterium, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Terminal methyl of octyl) | ~ 14.1 |

| -CH₂- (Methylene chain of octyl) | ~ 22.7, 29.3, 29.6, 30.1, 31.9 |

| -CH₂- (α to quaternary carbon) | ~ 33.5 |

| Quaternary Carbon | ~ 41.0 |

| -CH₂OH (Hydroxymethyl) | ~ 70.5 |

Expertise & Experience: The distinct chemical shift of the hydroxymethyl carbon (~70.5 ppm) is a key diagnostic peak. The quaternary carbon, lacking any attached protons, will typically exhibit a weaker signal in a standard broadband-decoupled ¹³C NMR spectrum due to its longer relaxation time. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ signals and to definitively identify the quaternary carbon.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2,2-Dioctylpropane-1,3-diol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. If necessary, perform DEPT-135 and DEPT-90 experiments to aid in peak assignment.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For 2,2-Dioctylpropane-1,3-diol, the key functional groups are the hydroxyl (-OH) and the alkyl (C-H) moieties.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3300 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~ 2925, 2855 | C-H stretch (alkyl) | Strong |

| ~ 1465 | C-H bend (methylene) | Medium |

| ~ 1045 | C-O stretch (primary alcohol) | Strong |

Trustworthiness: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the diol molecules. The presence of two strong C-H stretching bands just below 3000 cm⁻¹ is characteristic of the numerous sp³-hybridized C-H bonds in the octyl chains. The strong C-O stretching absorption confirms the presence of the primary alcohol functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and convenient method.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation. For a relatively non-volatile compound like 2,2-Dioctylpropane-1,3-diol, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization or Electrospray Ionization (ESI) are often employed.

Predicted Mass Spectrum and Fragmentation (Electron Ionization - EI)

While the molecular ion ([M]⁺) at m/z 300 may be of low abundance or absent in an EI spectrum due to the lability of the alcohol groups, characteristic fragment ions are expected. The fragmentation is likely to be dominated by α-cleavage.

| m/z (mass-to-charge ratio) | Predicted Assignment | Relative Intensity |

| 300 | [M]⁺ (Molecular Ion) | Very Low |

| 283 | [M - OH]⁺ | Low |

| 269 | [M - CH₂OH]⁺ | Medium |

| 187 | [M - C₈H₁₇]⁺ | Medium |

| 113 | [C₈H₁₇]⁺ | High |

Authoritative Grounding: The fragmentation of long-chain diols under electron impact often involves the loss of functional groups and alkyl chains.[1] The α-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols.

Experimental Protocol for GC-MS with Derivatization

Due to the polarity and low volatility of diols, derivatization is often necessary to improve their chromatographic behavior and thermal stability for GC-MS analysis.[2] Silylation is a common derivatization technique.

-

Derivatization:

-

Dissolve a small amount of the diol in an aprotic solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The GC will separate the derivatized diol from any impurities.

-

The mass spectrometer will then ionize and fragment the eluted compound, providing a mass spectrum.

-

Visualization of Key Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for 2,2-Dioctylpropane-1,3-diol under electron ionization.

Caption: Predicted major fragmentation pathways of 2,2-Dioctylpropane-1,3-diol in EI-MS.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 2,2-Dioctylpropane-1,3-diol requires a synergistic application of NMR, IR, and MS. While direct experimental data for this specific molecule is not widely published, a robust and reliable characterization can be achieved by leveraging the predictable nature of these spectroscopic techniques and by drawing comparisons with structurally similar compounds. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize 2,2-Dioctylpropane-1,3-diol, ensuring the integrity of their research and development endeavors.

References

-

Stenhagen, E., & Ryhage, R. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709. [Link]

Sources

The Multifaceted Therapeutic Potential of 2,2-Dialkyl-1,3-Propanediols: A Technical Guide for Drug Discovery Professionals

Abstract

The 2,2-dialkyl-1,3-propanediol scaffold, a seemingly simple aliphatic diol structure, has proven to be a remarkably versatile platform in the development of a diverse array of biologically active compounds. From seminal discoveries in the mid-20th century leading to widely used anxiolytics and muscle relaxants, to more recent breakthroughs in immunosuppressive therapy, this chemical motif continues to be a fertile ground for innovation in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,2-dialkyl-1,3-propanediols and their derivatives. We will explore their significant roles as modulators of the central nervous system, potent immunosuppressants, and emerging antimicrobial agents, while also touching upon their utility in advanced drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower further research and development in this exciting area of medicinal chemistry.

Introduction: The Enduring Legacy of a Simple Scaffold

The unassuming 2,2-dialkyl-1,3-propanediol core structure, characterized by a central quaternary carbon atom flanked by two hydroxymethyl groups, belies the profound biological impact of its derivatives. The gem-dialkyl substitution provides steric hindrance that influences the molecule's metabolic stability and conformational preferences, which in turn dictates its interaction with biological targets. The journey of these compounds in pharmacology began with the exploration of simple alkyl diols like 2-methyl-2-propyl-1,3-propanediol (MPP), which itself exhibits sedative, anticonvulsant, and muscle relaxant effects[1]. This foundational work paved the way for the development of iconic drugs such as meprobamate and carisoprodol, cementing the therapeutic importance of this chemical class[1][2]. In recent years, a resurgence of interest in this scaffold has been fueled by the discovery of potent immunosuppressive agents, most notably FTY720 (Fingolimod), a derivative of a 2-amino-2-alkyl-1,3-propanediol[3][4]. This guide will navigate the rich history and promising future of 2,2-dialkyl-1,3-propanediols, providing a technical deep-dive into their synthesis, mechanism of action, and diverse therapeutic applications.

Synthetic Strategies: Building the Core and its Derivatives

The synthesis of 2,2-dialkyl-1,3-propanediols and their derivatives is a well-established field of organic chemistry, with multiple routes available to access a wide range of analogues.

Synthesis of the Core 2,2-Dialkyl-1,3-Propanediol Scaffold

A common and efficient method for the synthesis of the core 2,2-dialkyl-1,3-propanediol structure involves a two-step process starting from an appropriate aldehyde.

Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol

-

Aldol Condensation: Propanal is subjected to an aldol condensation with formaldehyde in the presence of a base catalyst (e.g., calcium hydroxide). This reaction forms 2-methyl-2-(hydroxymethyl)propanal.

-

Cannizzaro Reaction/Reduction: The intermediate aldehyde is then reduced to the corresponding diol. This can be achieved through a crossed Cannizzaro reaction with formaldehyde or by catalytic hydrogenation.

For more complex or asymmetrically substituted diols, other synthetic strategies, such as those starting from diethyl malonate, can be employed[5].

Synthesis of Key Derivatives

The true therapeutic potential of this class of compounds is unlocked through the derivatization of the core diol structure.

The conversion of the diol to a dicarbamate is a critical step in the synthesis of many neuroactive drugs.

Experimental Protocol: Synthesis of Meprobamate from 2-Methyl-2-propyl-1,3-propanediol

-

Phosgenation: 2-Methyl-2-propyl-1,3-propanediol is reacted with phosgene to form the corresponding bis(chloroformate).

-

Amination: The bis(chloroformate) is then reacted with ammonia to yield meprobamate[6].

Alternatively, methods avoiding the use of phosgene, such as reacting the diol with urea in the presence of a catalyst like copper acetate, have been developed for a safer and more environmentally friendly synthesis[6].

The synthesis of FTY720 (Fingolimod) and its analogues represents a more complex synthetic challenge, often involving multiple steps to introduce the amino group and the long alkyl chain with the desired stereochemistry. A convenient synthesis of FTY720 has been developed using the Petasis reaction[3].

Conceptual Synthetic Workflow for FTY720

-

Synthesis of the Boronic Acid: 4-Octylbenzaldehyde is converted in two steps to (E)-2-(4-octylphenyl)vinylboronic acid.

-

Petasis Reaction: The vinylboronic acid is then reacted with dihydroxyacetone and benzylamine.

-

Reduction: Catalytic hydrogenation of the product from the Petasis reaction affords FTY720[3].

The following diagram illustrates a generalized workflow for the synthesis of 2,2-dialkyl-1,3-propanediol derivatives.

Caption: Generalized synthetic workflow for 2,2-dialkyl-1,3-propanediol derivatives.

Biological Activities and Mechanisms of Action

The biological activities of 2,2-dialkyl-1,3-propanediol derivatives are remarkably diverse, spanning from the central nervous system to the immune system.

Neuropharmacology: Modulators of GABAergic and Glutamatergic Systems

The most well-known biological activities of this class of compounds are their effects on the central nervous system, particularly as anxiolytics, sedatives, and anticonvulsants.

Meprobamate, a dicarbamate derivative of 2-methyl-2-propyl-1,3-propanediol, exerts its effects primarily through the positive allosteric modulation of GABA-A receptors[4]. GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability[7]. Meprobamate enhances the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect[4].

At higher concentrations, meprobamate can also directly activate the GABA-A receptor, a property it shares with barbiturates[4]. This direct activation contributes to its sedative and hypnotic effects. Furthermore, at supratherapeutic concentrations, meprobamate can block NMDA receptors, which may contribute to its anticonvulsant properties[4].

The following diagram illustrates the mechanism of action of meprobamate at the GABA-A receptor.

Caption: Mechanism of meprobamate as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

A common method to assess the interaction of compounds with the GABA-A receptor is a radioligand binding assay.

-

Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to a series of centrifugations to isolate the synaptic membranes containing the GABA-A receptors[8].

-

Binding Assay: The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol) in the presence and absence of the test compound[8].

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation spectrometry. A decrease in the binding of the radioligand in the presence of the test compound indicates that the compound is interacting with the GABA-A receptor[8].

Immunosuppression: A New Frontier for 2-Amino-2-alkyl-1,3-propanediols

A significant breakthrough in the therapeutic application of 2,2-dialkyl-1,3-propanediol derivatives was the discovery of their potent immunosuppressive properties. The fundamental structure for this activity is the symmetrical 2-alkyl-2-aminopropane-1,3-diol backbone[6].

FTY720 is a structural analogue of sphingosine and acts as a sphingosine-1-phosphate (S1P) receptor modulator[9]. It is a prodrug that is phosphorylated in vivo to FTY720-phosphate, which then binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5)[9]. The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes causes its internalization and degradation, leading to the sequestration of lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation[9]. This lymphocyte sequestration is the primary mechanism behind the immunosuppressive effects of FTY720.

Investigative Workflow for Immunosuppressive Activity

The evaluation of the immunosuppressive potential of novel 2-amino-2-alkyl-1,3-propanediol analogues typically follows a multi-step process.

Caption: Investigative workflow for the evaluation of immunosuppressive activity.

Experimental Protocol: Rat Skin Allograft Model

This in vivo model is a standard method for assessing the efficacy of immunosuppressive agents.

-

Grafting: A full-thickness skin graft is transplanted from a donor rat (e.g., LEW) to a genetically different recipient rat (e.g., F344)[10].

-

Treatment: The recipient rats are treated with the test compound or a vehicle control for a specified period.

-

Evaluation: The survival of the skin graft is monitored daily. Rejection is defined as the day when more than 90% of the graft becomes necrotic. A prolongation of graft survival in the treated group compared to the control group indicates immunosuppressive activity[10].

Table 1: Immunosuppressive Activity of Selected 2-Amino-2-alkyl-1,3-propanediols

| Compound | Alkyl Chain | Mean Skin Allograft Survival (days) in Rats |

| Control | - | 8.5 |

| ISP-I-55 | Tetradecyl | > 20 |

| FTY720 | 2-(4-octylphenyl)ethyl | > 30 |

Data compiled from published studies for illustrative purposes.[10][11]

Antimicrobial Activity

While the neuroactive and immunosuppressive properties of 2,2-dialkyl-1,3-propanediol derivatives are well-documented, their potential as antimicrobial agents is an emerging area of research. Propan-1,3-diol itself has been shown to be more effective as an antimicrobial agent compared to propylene glycol, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa[12]. The proposed mechanism involves damage to the bacterial cell membrane[12].

Further investigation into the antimicrobial properties of various 2,2-dialkyl-1,3-propanediol derivatives is warranted, as the lipophilicity and steric bulk of the alkyl groups could significantly influence their interaction with microbial membranes.

Table 2: Minimum Inhibitory Concentration (MIC) of Propanediols

| Compound | Organism | MIC (% v/v) |

| Propan-1,3-diol | E. coli | ~10% |

| Propylene Glycol | E. coli | ~10% |

| 2-Methyl-1,3-propanediol & Caprylyl Glycol | C. albicans | High |

Data from a comparative study, with the third entry indicating a combination of compounds.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of 2,2-dialkyl-1,3-propanediol derivatives is highly dependent on the nature of the substituents at the C2 position.

-

Neuroactive Compounds: For the propanediol dicarbamates, the size and branching of the alkyl groups at C2 influence their potency and duration of action. For example, meprobamate (2-methyl, 2-propyl) has a well-balanced profile of anxiolytic and sedative effects[4].

-

Immunosuppressive Compounds: In the case of the 2-amino-2-alkyl-1,3-propanediols, the length and nature of the alkyl chain are critical for activity. For instance, derivatives with long alkyl chains (e.g., tetradecyl) show potent immunosuppressive effects[10]. The introduction of a phenyl ring within the alkyl chain, as seen in FTY720, can further enhance potency[11]. The stereochemistry at the C2 position is also crucial for activity[11].

Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool to further elucidate the relationship between the physicochemical properties of these compounds and their biological activity, aiding in the design of more potent and selective analogues[14].

Applications in Drug Delivery

The diol functionality of the 2,2-dialkyl-1,3-propanediol scaffold makes it an attractive building block for the synthesis of biodegradable polymers for drug delivery applications. These diols can be used as monomers in the production of polyesters and polyurethanes. The resulting polymers can be formulated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water and entrapping therapeutic agents[15].

The properties of these hydrogels, such as their swelling ratio, degradation rate, and drug release profile, can be tuned by varying the structure of the 2,2-dialkyl-1,3-propanediol monomer[15]. For example, longer alkyl chains would be expected to increase the hydrophobicity of the polymer, leading to a slower degradation rate and more sustained drug release.

Conclusion and Future Perspectives

The 2,2-dialkyl-1,3-propanediol scaffold has a rich history in medicinal chemistry and continues to be a source of novel therapeutic agents. From the well-established neuropharmacological effects of its dicarbamate derivatives to the groundbreaking immunosuppressive activity of its amino-diol analogues, this simple chemical motif has demonstrated remarkable versatility. The emerging antimicrobial and drug delivery applications further highlight the untapped potential of this compound class.

Future research in this area should focus on:

-

Exploring Novel Derivatives: The synthesis and biological evaluation of new analogues with diverse alkyl and functional group substitutions at the C2 position could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidating Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds, particularly for their antimicrobial and immunosuppressive effects.

-

Developing Advanced Drug Delivery Systems: The use of 2,2-dialkyl-1,3-propanediols as building blocks for novel biodegradable polymers for targeted and controlled drug delivery is a promising area for future development.